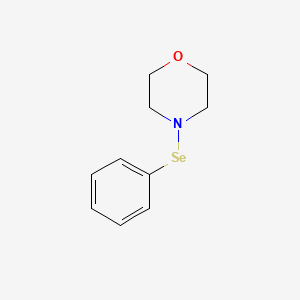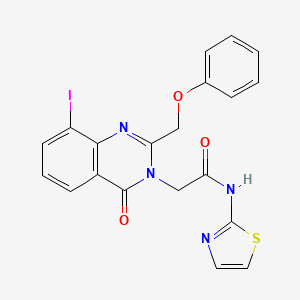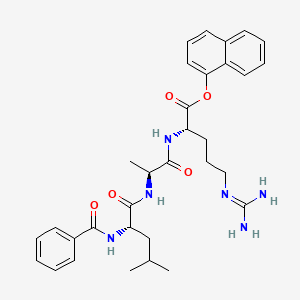
Bz-Leu-ala-arg-NE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl-leucyl-alanyl-arginine-alpha-naphthylester, commonly referred to as Bz-Leu-ala-arg-NE, is a synthetic peptide substrate used primarily in biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as thrombin, due to its ability to act as a chromogenic substrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bz-Leu-ala-arg-NE involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled with alpha-naphthylester to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bz-Leu-ala-arg-NE primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the ester bond in the presence of these enzymes releases alpha-naphthol, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with a pH range of 7.0 to 8.0. Common reagents used in these reactions include buffer solutions like phosphate-buffered saline (PBS) and enzyme activators such as calcium ions .
Major Products Formed: The major product formed from the hydrolysis of this compound is alpha-naphthol, which is a chromogenic compound. This product is used to quantify the activity of proteolytic enzymes in various assays .
Wissenschaftliche Forschungsanwendungen
Bz-Leu-ala-arg-NE is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the study of proteolytic enzymes, such as thrombin, trypsin, and other serine proteases. The compound serves as a substrate in chromogenic assays to measure enzyme activity, which is crucial in understanding various physiological and pathological processes .
In medicine, this compound is used in diagnostic assays to detect abnormalities in blood coagulation. It helps in the identification of conditions such as hemophilia and thrombosis by measuring the activity of coagulation factors .
In the pharmaceutical industry, the compound is used in the development and testing of protease inhibitors, which are potential therapeutic agents for diseases like cancer and viral infections .
Wirkmechanismus
Bz-Leu-ala-arg-NE exerts its effects by serving as a substrate for proteolytic enzymes. The compound’s peptide bond is cleaved by the enzyme, resulting in the release of alpha-naphthol. This cleavage is highly specific and occurs at the arginine residue, making it a valuable tool for studying enzyme specificity and kinetics .
The molecular targets of this compound are the active sites of proteolytic enzymes. The compound binds to these sites, and the enzyme catalyzes the hydrolysis of the ester bond. This interaction provides insights into the enzyme’s catalytic mechanism and substrate specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzoyl-leucyl-alanyl-arginine-p-nitroanilide (Bz-Leu-ala-arg-pNA)
- Benzoyl-leucyl-alanyl-arginine-7-amido-4-methylcoumarin (Bz-Leu-ala-arg-AMC)
- Benzoyl-leucyl-alanyl-arginine-4-methylumbelliferyl ester (Bz-Leu-ala-arg-MU)
Uniqueness: Bz-Leu-ala-arg-NE is unique due to its chromogenic properties, which make it particularly useful in spectrophotometric assays. The release of alpha-naphthol upon hydrolysis provides a clear and measurable signal, allowing for precise quantification of enzyme activity. This characteristic sets it apart from other similar compounds that may not produce as strong a chromogenic response .
Eigenschaften
CAS-Nummer |
81484-15-3 |
|---|---|
Molekularformel |
C32H40N6O5 |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
naphthalen-1-yl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C32H40N6O5/c1-20(2)19-26(38-29(40)23-12-5-4-6-13-23)30(41)36-21(3)28(39)37-25(16-10-18-35-32(33)34)31(42)43-27-17-9-14-22-11-7-8-15-24(22)27/h4-9,11-15,17,20-21,25-26H,10,16,18-19H2,1-3H3,(H,36,41)(H,37,39)(H,38,40)(H4,33,34,35)/t21-,25-,26-/m0/s1 |
InChI-Schlüssel |
NXQMXPNCCPGOKQ-MZBJOSPHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


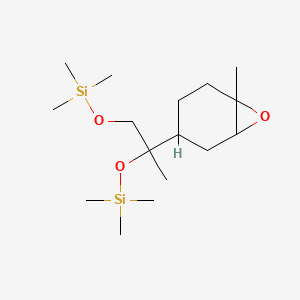
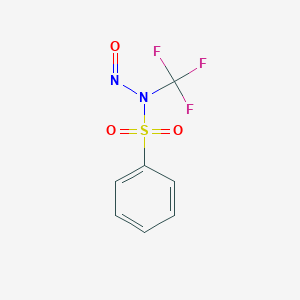

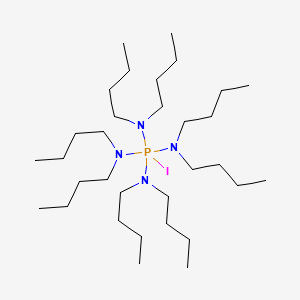
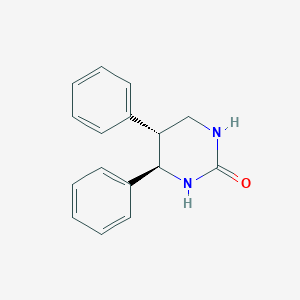

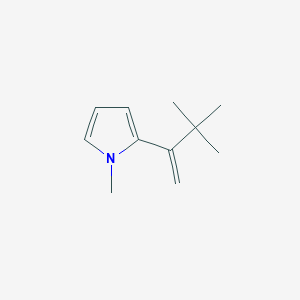
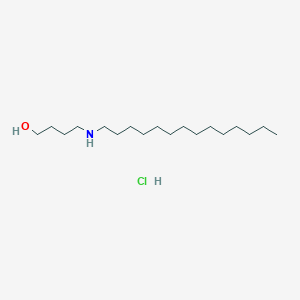

![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

